molecular formula C8H13BrO B13192842 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane

Cat. No.: B13192842
M. Wt: 205.09 g/mol
InChI Key: WUQRRZARVGCVOY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane is an organic compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. This compound features a bromomethyl group and a prop-2-en-1-yl group attached to the oxolane ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane can be achieved through several methods. One common approach involves the bromination of 3-(prop-2-en-1-yl)oxolane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of 3-(methyl)-3-(prop-2-en-1-yl)oxolane.

Scientific Research Applications

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-3-(prop-2-en-1-yl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(Hydroxymethyl)-3-(prop-2-en-1-yl)oxolane: Contains a hydroxyl group instead of a bromomethyl group.

    3-(Methyl)-3-(prop-2-en-1-yl)oxolane: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.

Uniqueness

3-(Bromomethyl)-3-(prop-2-en-1-yl)oxolane is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

3-(bromomethyl)-3-prop-2-enyloxolane

InChI

InChI=1S/C8H13BrO/c1-2-3-8(6-9)4-5-10-7-8/h2H,1,3-7H2

InChI Key

WUQRRZARVGCVOY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1(CCOC1)CBr

Origin of Product

United States

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